molecular formula C14H8F5NO B2857882 N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide CAS No. 860649-44-1

N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2857882
CAS RN: 860649-44-1
M. Wt: 301.216
InChI Key: KQQOPXJGPFQABO-UHFFFAOYSA-N
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Description

“N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of “N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide” would consist of a benzene ring attached to an amide group (CONH2), with additional fluorine atoms attached to the benzene ring .

Scientific Research Applications

Overview

"N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide" is a compound characterized by the presence of a benzamide core structure, substituted with difluorophenyl and trifluoromethyl groups. Benzamides are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The fluorine substitutions on the phenyl ring and the presence of a trifluoromethyl group suggest potential for significant biological activity or applications in materials science.

Applications in Supramolecular Chemistry

Compounds similar to "N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide" find applications in supramolecular chemistry. For instance, benzene-1,3,5-tricarboxamides (BTAs) have been explored for their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding. Such structures have applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin, T. D. de Greef, & A. Palmans, 2012).

Role in Environmental Science

Research on the phase behavior of ionic liquids with diverse solutes has implications for environmental science, particularly in the separation and extraction of compounds from aqueous solutions. The study of these behaviors can lead to the development of new solvents for aromatic solutes, which may have implications for the environmental fate of fluorinated compounds (Visak et al., 2014).

Photopharmacology

Benzophenone derivatives, which share some structural similarities with the queried compound, have been extensively studied in photopharmacology. These studies focus on the effects of light on the biological activity of compounds, an area that could be relevant for "N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide" given its potential photoreactive properties (Vodovozova, 2007).

Pharmacological and Therapeutic Research

Compounds with benzamide structures have been explored for their pharmacological properties, particularly as prokinetic agents in gastrointestinal motility disorders. Although "N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide" has not been specifically mentioned in this context, understanding the action mechanisms of similar compounds can provide insights into potential research directions for exploring its applications (McCallum, Prakash, Campoli-Richards, & Goa, 1988).

properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F5NO/c15-10-4-5-12(11(16)7-10)20-13(21)8-2-1-3-9(6-8)14(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQOPXJGPFQABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide

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